molecular formula C13H9BrN2S B12611060 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine

5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12611060
M. Wt: 305.19 g/mol
InChI Key: OIQFOJOLDCDHSI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a phenylthio group at the 3-position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in various fields.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the phenylthio group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and thiolation reagents like thiophenol in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C13H9BrN2S

Molecular Weight

305.19 g/mol

IUPAC Name

5-bromo-3-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9BrN2S/c14-9-6-11-12(8-16-13(11)15-7-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

OIQFOJOLDCDHSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

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